methyl 3-(5-bromothiophene-2-amido)-1-benzothiophene-2-carboxylate
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Overview
Description
methyl 3-(5-bromothiophene-2-amido)-1-benzothiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .
Mechanism of Action
Target of Action
Thiophene-based analogs, which this compound is a part of, have been studied extensively for their biological activity . They are known to interact with a variety of targets, exhibiting properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects .
Mode of Action
For instance, suprofen, a 2-substituted thiophene, acts as a nonsteroidal anti-inflammatory drug, and articaine, a 2,3,4-trisubstituent thiophene, is used as a voltage-gated sodium channel blocker and dental anesthetic .
Biochemical Pathways
Thiophene derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities .
Result of Action
Given the diverse biological activities of thiophene derivatives, it can be inferred that the compound may have a wide range of effects at the molecular and cellular level .
Preparation Methods
The synthesis of methyl 3-(5-bromothiophene-2-amido)-1-benzothiophene-2-carboxylate involves several steps. One common method includes the condensation reaction of 5-bromothiophene-2-carboxylic acid with methyl 3-aminobenzo[b]thiophene-2-carboxylate under specific reaction conditions . The reaction typically requires the use of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is carried out in an organic solvent such as dichloromethane at room temperature.
Chemical Reactions Analysis
methyl 3-(5-bromothiophene-2-amido)-1-benzothiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the thiophene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
methyl 3-(5-bromothiophene-2-amido)-1-benzothiophene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Medicine: It is investigated for its potential use in drug development due to its biological activities.
Industry: The compound is used in the development of organic semiconductors and other advanced materials.
Comparison with Similar Compounds
methyl 3-(5-bromothiophene-2-amido)-1-benzothiophene-2-carboxylate can be compared with other thiophene derivatives such as:
Methyl benzo[b]thiophene-2-carboxylate: Similar structure but lacks the bromine and amide functional groups.
Methyl 3-amino-5-bromothiophene-2-carboxylate: Similar structure but lacks the benzo[b]thiophene moiety.
Properties
IUPAC Name |
methyl 3-[(5-bromothiophene-2-carbonyl)amino]-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrNO3S2/c1-20-15(19)13-12(8-4-2-3-5-9(8)22-13)17-14(18)10-6-7-11(16)21-10/h2-7H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPSNJYBYPGRRJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)C3=CC=C(S3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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